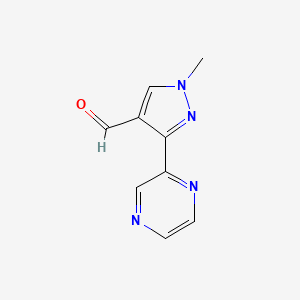
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of action
Similar compounds often interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Related compounds have been shown to impact a variety of pathways related to the biological activities mentioned above .
Result of action
Based on the activities of similar compounds, it could potentially have a variety of effects depending on the target and pathway affected .
Biologische Aktivität
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C9H8N4O
- Molecular Weight : 188.19 g/mol
- CAS Number : 1340455-25-5
1. Antimicrobial Activity
Research indicates that compounds containing pyrazole and pyrazine rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole showed notable activity against various bacterial strains. The presence of the pyrazine moiety in this compound is believed to enhance its antimicrobial effectiveness due to increased electron density and potential interactions with microbial enzymes.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | E. coli, S. aureus | |
| 5-Chloro-1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde | Multiple pathogens | |
| 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde | Fungi |
2. Antiviral Activity
The compound has also been explored for its antiviral properties. Studies suggest that pyrazole derivatives can inhibit viral replication, potentially through interference with viral enzymes or host cell receptors. Specifically, the ability of this compound to act as a ligand for viral proteins has been investigated, showing promise in the development of antiviral therapies .
3. Anticancer Properties
The anticancer potential of pyrazole derivatives is well-documented. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Case Study: Synergistic Effects with Doxorubicin
A notable study assessed the synergistic effect of combining pyrazole derivatives with doxorubicin in breast cancer cells. The results indicated enhanced cytotoxicity when these compounds were used in conjunction with doxorubicin, suggesting a potential therapeutic strategy for improving treatment outcomes in resistant cancer types .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, disrupting normal enzymatic functions.
- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Receptor Modulation : The compound may interact with various receptors involved in immune responses and cellular signaling.
Eigenschaften
IUPAC Name |
1-methyl-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-5-7(6-14)9(12-13)8-4-10-2-3-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOXWSUMGXZUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















